molecular formula C15H14FNO3S B2523603 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-27-7

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2523603
CAS No.: 339097-27-7
M. Wt: 307.34
InChI Key: FOEXXOSQZHPYJW-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a fluorophenyl group, a sulfinyl group, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-fluorobenzene with sulfinyl chloride to form the sulfinyl intermediate. This intermediate is then reacted with 4-methoxyphenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and mild heating.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Flmodafinil: A wakefulness-promoting agent related to modafinil, known for its selective dopamine reuptake inhibition.

    Modafinil: A well-known wakefulness-promoting agent with similar structural features.

    Bisfluoromodafinil: An enantiopure derivative of modafinil with enhanced pharmacological properties.

Uniqueness

2-[(4-fluorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-20-13-6-4-12(5-7-13)17-15(18)10-21(19)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXXOSQZHPYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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